molecular formula C11H9ClN2S B1305110 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine CAS No. 25935-62-0

6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine

Cat. No. B1305110
CAS RN: 25935-62-0
M. Wt: 236.72 g/mol
InChI Key: MGGFMQJJHUULTL-UHFFFAOYSA-N
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Description

“6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine” is a chemical compound used in scientific research . It belongs to the class of sulfonamides. Its unique properties make it valuable for studying various fields including medicine, biology, and chemistry.


Molecular Structure Analysis

The molecular formula of “this compound” is C11H9ClN2S .


Physical And Chemical Properties Analysis

The compound is a low melting solid .

Scientific Research Applications

  • Vibrational Spectroscopy and Computational Studies
    The molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, similar in structure to 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine, was studied for its vibrational signatures using Raman and Fourier transform infrared spectroscopy. Computational models based on density functional theory were employed to analyze its geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Natural bond orbital analysis was used to confirm stereo-electronic interactions, and Hirshfeld surface provided insights into intermolecular contacts within the crystal structure (Mary, Pradhan, & James, 2022).

  • Chemiluminescence in Synthesized Compounds
    Research on sulfanyl-substituted bicyclic dioxetanes, closely related to this compound, revealed their ability to emit light upon base-induced decomposition. These dioxetanes, stable at room temperature, exhibited moderate light yields with specific maximum wavelengths when decomposed. This property was investigated for its potential applications in light-emitting reactions (Watanabe et al., 2010).

  • Crystal Structures and Hydrogen-Bonding Patterns
    Studies on pyrimethaminium pyridine-3-sulfonate, a compound structurally similar to this compound, highlighted its distinct hydrogen-bonding patterns in crystal structures. Each sulfonate group in the compound formed cyclic hydrogen-bonded motifs with the protonated pyrimidine ring, contributing to different levels of supramolecular architectures due to varying hydrogen-bonded networks (Nirmalram & Muthiah, 2010).

  • Synthesis and Cytotoxic Activity in Derivatives
    Research on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, which include structures similar to this compound, investigated their cytotoxic activity. These compounds were evaluated for their potential use in medical applications, particularly in targeting specific cell lines. The study provided insights into the cytotoxic effects of these derivatives against cancer and normal cell lines (Stolarczyk et al., 2018).

  • Transparent Polyimides with High Refractive Index
    A study focused on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, related to this compound, highlighted their high refractive index and small birefringence. These polyimides showed potential for applications in optoelectronics due to their good thermomechanical stabilities and colorless transparency (Tapaswi et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-(4-chlorophenyl)sulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGFMQJJHUULTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384140
Record name 6-[(4-chlorophenyl)sulfanyl]-3-pyridinylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25935-62-0
Record name 6-[(4-chlorophenyl)sulfanyl]-3-pyridinylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(4-Chlorophenylthio)-3-nitropyridine (1.33 grams) was mixed with ammonium chloride (5.0 grams) in 5 ml. of water and about 50 ml. of 3A ethanol at 70°-80° C. Iron powder (3.0 grams) was added portionwise and the reaction mixture heated at 70°-80° C. with constant stirring, for 4 hours. The solution was filtered hot, solvents were removed, and the residue was washed with water; chloroform used to extract the compound was removed in vacuo. A thick oil was crystallized from ether-hexanes after passing through a flush with ethyl acetate on silica gel. The product precipitated as a white solid, yield 1.0 g., m.p. 55°-57°.
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1.33 g
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reactant
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5 g
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3A
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3 g
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Synthesis routes and methods II

Procedure details

6-Chloro-3-nitropyridine (54.5 grams), 4-chlorothiophenol (50.0 grams), and lithium hydroxide (12.5 grams) were mixed in about 500 ml. of DMF and stirred overnight (about 18 hours) at room temperature. The reaction mixture was poured into ice-water, filtered, and the separated product washed three times with water and air dried, yield, 100 grams.
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54.5 g
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50 g
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12.5 g
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ice water
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